molecular formula C10H9FN2O2 B1515399 Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260843-88-6

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1515399
M. Wt: 208.19 g/mol
InChI Key: CRHIHOAPJLWZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular weight of 208.19 . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results from these methods were found to be consistent . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .


Physical And Chemical Properties Analysis

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a solid substance with a molecular weight of 208.19 . It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Application in Antituberculosis Agents

  • Summary of the Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, such as Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the development of these compounds typically involves synthetic organic chemistry and is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it is mentioned that these compounds exhibit significant activity against MDR-TB and XDR-TB .

It’s important to note that this compound is part of the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . However, the specific applications of this compound might not be fully explored or documented yet.

Safety And Hazards

The safety data sheet for Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate indicates that it has a Chemwatch Hazard Alert Code of 2 . This suggests that the compound may pose certain risks and should be handled with care .

properties

IUPAC Name

ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIHOAPJLWZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857514
Record name Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1260843-88-6
Record name Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.